2-Chloro-1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone
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Overview
Description
2-Chloro-1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two chlorine atoms, one on the ethanone moiety and another on the phenyl ring, along with two fluorine atoms on the ethanone moiety. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone typically involves the chlorination and fluorination of appropriate precursor compounds. One common method involves the reaction of 5-chloro-2-methylbenzoyl chloride with difluoromethyl lithium, followed by chlorination to introduce the second chlorine atom. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Addition Reactions: The carbonyl group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted ethanones depending on the nucleophile used.
Oxidation: Carboxylic acids are the major products.
Reduction: Alcohols are the primary products.
Scientific Research Applications
2-Chloro-1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone
- 2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanone
- 2-Chloro-1-(2-chlorophenyl)-2,2-difluoroethanone
Uniqueness
2-Chloro-1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBNZYDCOWKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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